molecular formula C7H19IN2 B14468028 2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide CAS No. 65758-30-7

2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide

Cat. No.: B14468028
CAS No.: 65758-30-7
M. Wt: 258.14 g/mol
InChI Key: FOYGFWHQHDBXQX-UHFFFAOYSA-M
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Description

2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group and a trimethylammonium group, making it a versatile chemical with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of dimethylamine with trimethylamine in the presence of an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction can be represented as follows:

(CH3)2NH+(CH3)3N+CH3I(CH3)2N(CH3)3I\text{(CH}_3\text{)}_2\text{NH} + \text{(CH}_3\text{)}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_2\text{N(CH}_3\text{)}_3\text{I} (CH3​)2​NH+(CH3​)3​N+CH3​I→(CH3​)2​N(CH3​)3​I

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a new quaternary ammonium salt with a different halide ion.

Scientific Research Applications

2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and affect ion transport, making it useful in studies of cellular processes. Its quaternary ammonium structure allows it to interact with negatively charged components of cell membranes, leading to changes in membrane potential and ion flux.

Comparison with Similar Compounds

Similar Compounds

    Trimethylamine: A tertiary amine with similar structural features but lacks the quaternary ammonium group.

    Dimethylaminoethanol: Contains a dimethylamino group but differs in its overall structure and properties.

    Quaternary Ammonium Salts: A broad class of compounds with similar quaternary ammonium structures but varying alkyl groups and counterions.

Uniqueness

2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific combination of dimethylamino and trimethylammonium groups, which confer distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and interact with biological membranes sets it apart from other similar compounds.

Properties

CAS No.

65758-30-7

Molecular Formula

C7H19IN2

Molecular Weight

258.14 g/mol

IUPAC Name

2-(dimethylamino)ethyl-trimethylazanium;iodide

InChI

InChI=1S/C7H19N2.HI/c1-8(2)6-7-9(3,4)5;/h6-7H2,1-5H3;1H/q+1;/p-1

InChI Key

FOYGFWHQHDBXQX-UHFFFAOYSA-M

Canonical SMILES

CN(C)CC[N+](C)(C)C.[I-]

Origin of Product

United States

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